molecular formula C13H17NO4 B7849190 2-Ethoxyethyl4-acetamidobenzoate

2-Ethoxyethyl4-acetamidobenzoate

Cat. No.: B7849190
M. Wt: 251.28 g/mol
InChI Key: DVXJFENIPWCTDH-UHFFFAOYSA-N
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Description

2-Ethoxyethyl4-acetamidobenzoate is an ester derivative of 4-acetamidobenzoic acid, featuring a 2-ethoxyethyl group as the ester substituent. This compound is structurally characterized by:

  • A 4-acetamidobenzoate backbone, providing hydrogen-bonding capabilities via the acetamido (-NHCOCH₃) group.
  • A 2-ethoxyethyl ester moiety, introducing enhanced hydrophilicity compared to simpler alkyl esters due to the ether oxygen.

Properties

IUPAC Name

2-ethoxyethyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-17-8-9-18-13(16)11-4-6-12(7-5-11)14-10(2)15/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJFENIPWCTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ester Group Variations

The 2-ethoxyethyl ester distinguishes this compound from analogues with ethyl, methyl, or malonate-based esters. Key comparisons include:

Compound Name Ester Group Molecular Weight (M+Na)+ Key Structural Features Source
2-Ethoxyethyl4-acetamidobenzoate 2-Ethoxyethyl Not reported Ether oxygen, acetamido -
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate (29) Ethyl 344 Branched chain, acetamido, ester
Diethyl 2-(2-acetamido-2-(4-(ethoxycarbonyl)phenyl)ethyl)malonate (30) Diethyl malonate 416 Malonate core, dual esters, acetamido
Methyl 4-acetamido-2-hydroxybenzoate Methyl Not reported Hydroxy group, acetamido, ester

Implications :

  • Solubility : The 2-ethoxyethyl group likely improves aqueous solubility compared to ethyl or methyl esters due to its polar ether linkage. However, bulky substituents (e.g., malonate in compound 30) may reduce solubility despite higher polarity .
  • Metabolic Stability : Ethoxyethyl esters may exhibit slower hydrolysis than methyl esters, balancing stability and bioavailability. For example, methyl esters () are often more labile in vivo .

Substituent Effects on Bioactivity

The acetamido group is a common feature across analogues, but additional substituents modulate activity:

  • Thioureido Group (Ethyl 4-[3-(2-methylbenzoyl)thioureido]-benzoate) : The sulfur atom in thioureido derivatives () may alter metabolic pathways or improve resistance to enzymatic degradation compared to acetamido-based compounds .
  • Formyl Group (Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate): The formyl moiety () adds electrophilicity, enabling covalent interactions with nucleophilic residues in proteins, a trait absent in this compound .

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